molecular formula C12H21N3O2 B13581900 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine

Katalognummer: B13581900
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: ZBPCXMJVELBQJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with an oxadiazole moiety and a methoxyethyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing the oxadiazole moiety and the methoxyethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: The piperidine ring can undergo various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine
  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-ethoxyethyl)piperidine

Uniqueness

The unique combination of the oxadiazole ring and the methoxyethyl group on the piperidine ring may confer distinct biological activities or chemical properties compared to similar compounds. This could make it a valuable target for further research and development.

Eigenschaften

Molekularformel

C12H21N3O2

Molekulargewicht

239.31 g/mol

IUPAC-Name

3-ethyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H21N3O2/c1-3-10-14-11(17-15-10)12(6-9-16-2)4-7-13-8-5-12/h13H,3-9H2,1-2H3

InChI-Schlüssel

ZBPCXMJVELBQJX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC(=N1)C2(CCNCC2)CCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.